Propylene Diacetoacetate (PGDAA) vs. Pentaerythritol Tetrakis(acetoacetate) (PETAA): Extent of Reaction in Photocured Networks
In the synthesis of highly crosslinked polymer networks via base‑catalyzed Michael addition, the propylene glycol‑based diacetoacetate (PGDAA) demonstrates a significantly higher extent of reaction compared to the more rigid, tetra‑functional analog pentaerythritol tetrakis(acetoacetate) (PETAA) [1]. This is attributed to the longer spacer between β‑ketoester groups in PGDAA, which reduces steric hindrance and improves the accessibility of reactive sites [2].
| Evidence Dimension | Extent of reaction (relative conversion of β‑ketoester groups) |
|---|---|
| Target Compound Data | Favored (qualitatively higher) extent of reaction |
| Comparator Or Baseline | Pentaerythritol tetrakis(acetoacetate) (PETAA) |
| Quantified Difference | Qualitatively 'favors' a higher extent of reaction; no specific numeric conversion difference is provided in the abstract. |
| Conditions | Base‑catalyzed Michael addition with pentaerythritol tetra‑acrylate (PETA) as a co‑monomer, followed by photopolymerization of residual vinyl groups. |
Why This Matters
A higher extent of reaction ensures more complete network formation and a more homogeneous crosslink density, which are critical for achieving predictable mechanical and thermal properties in photopolymerized materials.
- [1] Pavlinec, J., & Moszner, N. (1997). Photocured polymer networks based on multifunctional β‑ketoesters and acrylates. Journal of Applied Polymer Science, 65(1), 165-178. https://doi.org/10.1002/(SICI)1097-4628(19970705)65:1<165::AID-APP20>3.0.CO;2-1 View Source
- [2] Pavlinec, J., & Moszner, N. (1997). Photocured polymer networks based on multifunctional β‑ketoesters and acrylates. Journal of Applied Polymer Science, 65(1), 165-178. (Abstract details). View Source
